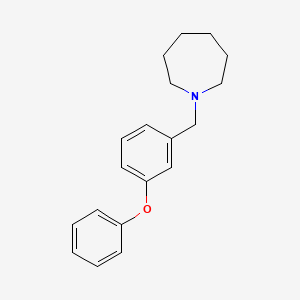

1-(3-phenoxybenzyl)azepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-phenoxybenzyl)azepane, also known as PBAN, is a neuropeptide hormone that plays a crucial role in the regulation of insect behavior and physiology. PBAN was first isolated from the pheromone gland of the female moth Heliothis virescens and has since been found in many other insect species. PBAN is synthesized as a precursor protein and processed into a mature peptide that is released into the hemolymph and acts on target tissues via specific receptors.

Mecanismo De Acción

1-(3-phenoxybenzyl)azepane acts on target tissues via specific receptors that are coupled to intracellular signaling pathways. The exact mechanism of action of 1-(3-phenoxybenzyl)azepane is not fully understood, but it is thought to involve the activation of G protein-coupled receptors and the subsequent activation of downstream signaling pathways.

Biochemical and Physiological Effects:

1-(3-phenoxybenzyl)azepane has a variety of biochemical and physiological effects on target tissues. In female moths, 1-(3-phenoxybenzyl)azepane stimulates pheromone production by the pheromone gland and regulates the timing of pheromone release. In male moths, 1-(3-phenoxybenzyl)azepane regulates mating behavior and stimulates sperm transfer. 1-(3-phenoxybenzyl)azepane also plays a role in regulating the development of the reproductive system and egg-laying behavior.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(3-phenoxybenzyl)azepane is a useful tool for studying insect behavior and physiology in the laboratory. 1-(3-phenoxybenzyl)azepane can be used to manipulate reproductive behavior and physiology in insects, allowing researchers to study the effects of these manipulations on insect populations. However, the effects of 1-(3-phenoxybenzyl)azepane can be species-specific, and the use of 1-(3-phenoxybenzyl)azepane in laboratory experiments may not always accurately reflect natural conditions.

Direcciones Futuras

There are many potential future directions for research on 1-(3-phenoxybenzyl)azepane. One area of research is the development of 1-(3-phenoxybenzyl)azepane-based insect control strategies. 1-(3-phenoxybenzyl)azepane could be used to disrupt insect mating behavior or regulate insect populations. Another area of research is the identification of 1-(3-phenoxybenzyl)azepane receptors and downstream signaling pathways. Understanding the mechanisms of 1-(3-phenoxybenzyl)azepane action could lead to the development of novel insecticides or other pest control strategies. Finally, the use of 1-(3-phenoxybenzyl)azepane in the study of insect behavior and physiology could lead to a better understanding of the ecological and evolutionary factors that shape insect populations.

Métodos De Síntesis

1-(3-phenoxybenzyl)azepane can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The precursor protein is assembled on a resin support using Fmoc chemistry and then cleaved from the resin and purified. The purified peptide is then folded into its native conformation using appropriate conditions.

Aplicaciones Científicas De Investigación

1-(3-phenoxybenzyl)azepane has been extensively studied in a variety of insect species due to its role in regulating reproductive behavior and physiology. 1-(3-phenoxybenzyl)azepane has been shown to stimulate pheromone production in female moths and regulate male mating behavior. 1-(3-phenoxybenzyl)azepane also plays a role in regulating egg-laying behavior and the development of the reproductive system.

Propiedades

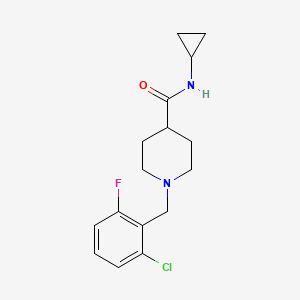

IUPAC Name |

1-[(3-phenoxyphenyl)methyl]azepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-2-7-14-20(13-6-1)16-17-9-8-12-19(15-17)21-18-10-4-3-5-11-18/h3-5,8-12,15H,1-2,6-7,13-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWXCVRERMFVJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC(=CC=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-2-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5138572.png)

![4-bromo-3-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5138584.png)

![N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5138589.png)

![1-allyl-5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138600.png)

![N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide](/img/structure/B5138620.png)

![N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B5138625.png)

![1-[(4-methoxyphenoxy)acetyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B5138637.png)

![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138658.png)